molecular formula C22H26N6O4 B2365177 ethyl 4-(2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate CAS No. 852451-19-5

ethyl 4-(2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate

Cat. No. B2365177
CAS RN: 852451-19-5
M. Wt: 438.488
InChI Key: DXNLORDZDMNJKF-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives are important in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .


Synthesis Analysis

The synthesis of piperazine derivatives is a significant area of research in modern organic chemistry . Various intra- and intermolecular reactions can lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Mechanism of Action

The mechanism of action of this compound is not clear without specific context or additional information. Piperazine derivatives are found in many pharmaceuticals, where they can have a variety of effects depending on their specific structure and the biological system they interact with .

Future Directions

Research into piperazine derivatives is ongoing, and these compounds continue to be important in the development of new pharmaceuticals . Future research may focus on developing new synthesis methods, exploring new reactions, and investigating the biological activity of these compounds.

properties

IUPAC Name

ethyl 4-[2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O4/c1-4-32-22(31)26-9-7-25(8-10-26)19(29)13-27-14-23-20-18(21(27)30)12-24-28(20)17-6-5-15(2)16(3)11-17/h5-6,11-12,14H,4,7-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNLORDZDMNJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate

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